molecular formula C8H8N4S2 B2954115 N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 760903-26-2

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2954115
CAS No.: 760903-26-2
M. Wt: 224.3
InChI Key: LDRPCAKURPEDJK-UHFFFAOYSA-N
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Description

N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine is a guanidine derivative featuring a thiazole core substituted at the 4-position with a 3-thienyl (thiophene) group. Guanidine moieties are known for their strong basicity and hydrogen-bonding capabilities, while thiazoles and thiophenes contribute aromaticity and electronic diversity. Below, we compare its structural analogs to infer properties and activities.

Properties

IUPAC Name

2-(4-thiophen-3-yl-1,3-thiazol-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPCAKURPEDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=N2)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 2-aminothiazole with thiophene-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting intermediate is then treated with guanidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs with modifications at the thiazole 4-position are compared (Table 1):

Table 1: Structural Analogs and Physicochemical Properties

Compound Name Substituent Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]guanidine 4-Methylphenyl 232.3 2.88 4 58.85
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]guanidine 4-Fluorophenyl 236.3 (calc.) ~2.5* 4 ~60 (est.)
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine (Target) 3-Thienyl 226.3 (calc.) ~2.1* 4 ~58 (est.) N/A
Tuvatidine Complex thiatriazine 423.6 N/A 7 N/A

*Estimated based on substituent contributions.

Key Observations:

  • Lipophilicity (logP): The methylphenyl analog (logP 2.88) is more lipophilic than the fluorophenyl or thienyl derivatives due to the hydrophobic methyl group. Fluorine’s electronegativity reduces logP slightly (~2.5), while the thienyl group’s conjugated sulfur may lower it further (~2.1) .
  • Hydrogen Bonding: All guanidine derivatives retain 4 H-bond donors, enhancing solubility and target interaction. Tuvatidine’s additional amino groups increase H-bond capacity .
  • Steric Effects: Thienyl’s planar structure may improve π-π stacking in enzyme binding compared to bulkier phenyl derivatives.

Biological Activity

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a guanidine moiety. The thiazole and thienyl groups contribute to its biological activity through various interactions with biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit antibacterial properties. A study highlighted that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin .

CompoundActivityReference
This compoundAntibacterial
Thiazole derivativesAntibacterial (MIC values 0.008 - 0.06 μg/mL)

2. Anticancer Properties

This compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies .

3. Neuroprotective Effects

The guanidine moiety is known for its neuroprotective properties. Compounds with this structure have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). This compound has been associated with the inhibition of β-amyloid peptide production, which is crucial in the pathogenesis of AD .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Receptors : The guanidinium group facilitates strong interactions with various receptors and proteins, enhancing its pharmacological effects.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on thiazole derivatives revealed that this compound inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than that of traditional antibiotics .

Case Study 2: Neuroprotective Mechanism
In a preclinical trial focusing on neurodegenerative models, this compound demonstrated a reduction in β-amyloid levels and improved cognitive function in animal models of AD .

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